![molecular formula C17H12BrN3O2 B11694003 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide CAS No. 328270-72-0](/img/structure/B11694003.png)
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo group and a 4-[(E)-phenyldiazenyl]phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide typically involves multiple steps:
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group.
Diazotization and Coupling: The 4-aminophenyl group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the brominated furan carboxamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and carboxylation steps to ensure high yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: The diazenyl group can participate in coupling reactions with other aromatic compounds to form azo dyes.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of azo dyes and pigments for textile and printing industries.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell proliferation.
Protein-Ligand Interactions: It binds to specific proteins, altering their conformation and function, which can lead to therapeutic effects in various diseases.
Pathways Involved: The compound affects signaling pathways such as the VEGFR pathway, leading to inhibition of angiogenesis and tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated furan structure and are studied for their anticancer properties.
2-furanilides: These compounds contain a furan ring substituted at the 2-position with various functional groups and are used in medicinal chemistry.
Uniqueness
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is unique due to its combination of a brominated furan ring and a diazenyl-substituted phenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and industrial processes .
Eigenschaften
CAS-Nummer |
328270-72-0 |
---|---|
Molekularformel |
C17H12BrN3O2 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
5-bromo-N-(4-phenyldiazenylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12BrN3O2/c18-16-11-10-15(23-16)17(22)19-12-6-8-14(9-7-12)21-20-13-4-2-1-3-5-13/h1-11H,(H,19,22) |
InChI-Schlüssel |
OBMCFHLLOUEUEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.